clogP Advantage Over Unsubstituted Tryptamine
The introduction of two trifluoromethyl groups at the 2- and 7-positions of the indole ring delivers a substantial and predictable increase in clogP compared to the unsubstituted tryptamine core. The calculated logP (clogP) of the free base 2-[2,7-bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is approximately 3.6 (ChemDraw Professional v20 estimation), compared to a clogP of ~1.5 for tryptamine itself . This represents a 2.1 log unit increase. The elevated lipophilicity is directly predictive of enhanced passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for any candidate intended for central nervous system (CNS) target engagement [1]. The regioisomeric 2,5-bis(trifluoromethyl) analogue exhibits a nearly identical clogP; therefore, substitution-based differentiation among bis(trifluoromethyl) isomers must also consider steric topography (see below).
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | clogP ~3.6 (free base, 2,7-bis(CF3) substitution) |
| Comparator Or Baseline | Tryptamine (unsubstituted indole-3-ethanamine): clogP ~1.5 |
| Quantified Difference | ΔclogP ≈ +2.1 log units |
| Conditions | Calculated using the Crippen fragmentation method implemented in ChemDraw Professional v20; the values are estimates for the free base forms. |
Why This Matters
A 100-fold theoretical increase in octanol-water partition coefficient (2.1 log units) enables procurement teams to filter out unsubstituted or mono-fluorinated alternatives that are unlikely to achieve adequate CNS exposure without further structural optimization.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2, 541–553 (2005). Benchmark CNS multiparameter optimization (MPO) descriptors. View Source
